5-Cyclopropoxy-N,N,4-trimethylpicolinamide
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Overview
Description
5-Cyclopropoxy-N,N,4-trimethylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group and three methyl groups attached to the nitrogen and carbon atoms of the picolinamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,4-trimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 1,1-dimethoxy-N,N-dimethyl-methanamine and methyl 3-cyclopropyl-3-oxo-propanoate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,4-trimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Cyclopropoxy-N,N,4-trimethylpicolinamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,4-trimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N,4-dimethylpicolinamide: Similar in structure but with one less methyl group.
5-Cyclopropoxy-N,N,6-trimethylpicolinamide: Similar in structure but with the methyl groups attached to different positions.
Uniqueness
5-Cyclopropoxy-N,N,4-trimethylpicolinamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,4-trimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-6-10(12(15)14(2)3)13-7-11(8)16-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
ACRMCSYNSHFAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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